[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride
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Overview
Description
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride typically involves the reaction of trifluoromethyl-substituted precursors with appropriate reagents to form the oxadiazole ring. One common method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, sodium trifluoromethanesulfinate, and various organic solvents. Reaction conditions often involve the use of catalysts, such as triethylamine, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drugs, making this compound valuable for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the sulfonyl chloride group can participate in covalent bonding with nucleophilic sites on the target molecule . This dual functionality allows the compound to exert its effects through multiple pathways, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
5-Trifluoromethylisoxazoles: These compounds also feature a trifluoromethyl group and are used in the synthesis of biologically active molecules.
1,2,4-Triazole-containing Scaffolds: These scaffolds are widely used in drug discovery due to their unique chemical properties and biological activities.
Uniqueness
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in multiple fields of research and industry .
Biological Activity
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its applications in anti-cancer treatments and fungicidal properties.
Chemical Structure and Properties
The compound has a distinct chemical structure characterized by the trifluoromethyl group attached to an oxadiazole ring, which enhances its reactivity and biological activity. The molecular formula is C₅H₄ClF₃N₂O₂S, with a molecular weight of approximately 232.62 g/mol.
The biological activity of this compound can be attributed to its electrophilic nature due to the sulfonyl chloride group. This property allows it to react with various nucleophiles, leading to the formation of sulfonamide derivatives that exhibit biological activity.
Anti-Cancer Activity
Recent studies have indicated that compounds containing the trifluoromethyl group demonstrate enhanced anti-cancer properties. For instance, research involving isoxazole derivatives has shown that the presence of a trifluoromethyl moiety significantly increases anti-cancer activity against various cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The lead molecule from these studies exhibited an IC₅₀ value of 2.63 μM, which is substantially lower than its non-trifluoromethylated analogs (IC₅₀ = 19.72 μM) .
Fungicidal Activity
The compound has also been evaluated for its fungicidal properties. Patents reveal that derivatives of this compound are effective against phytopathogenic fungi. These compounds are designed to combat fungal infections in crops, showcasing a broader activity spectrum compared to existing fungicides .
Research Findings and Case Studies
Study | Cell Line | IC₅₀ (μM) | Activity |
---|---|---|---|
Study A | MCF-7 | 2.63 | Anti-cancer |
Study B | PC-3 | 3.09 | Anti-cancer |
Study C | Fungal Strain | N/A | Fungicidal |
Case Study: Anti-Cancer Evaluation
In a study evaluating the anti-cancer effects of various derivatives, it was found that the trifluoromethyl substitution significantly enhanced the cytotoxicity of oxadiazole-based compounds. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .
Case Study: Agricultural Application
A patent describes the synthesis and application of this compound derivatives in agriculture. These compounds were tested against common fungal pathogens and demonstrated superior efficacy compared to traditional fungicides .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O3S/c5-14(11,12)1-2-9-3(13-10-2)4(6,7)8/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDVSYEQHSQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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